molecular formula C11H22N2O3 B8241940 tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B8241940
M. Wt: 230.30 g/mol
InChI Key: SRYICTCTFIVWIM-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a member of the oxazepane family, which are seven-membered heterocyclic compounds containing an oxygen and nitrogen atom in the ring. This compound is often used in various scientific fields, including organic synthesis and drug development.

Chemical Reactions Analysis

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and the oxazepane ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biological research .

Comparison with Similar Compounds

tert-Butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-5-6-15-8-11(4,12)7-13/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYICTCTFIVWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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